![molecular formula C34H58O28 B12636289 5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12636289.png)
5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol” is a highly complex carbohydrate. It consists of multiple sugar units linked together, forming a polysaccharide. Such compounds are often found in nature and play crucial roles in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such complex carbohydrates typically involves multiple steps of glycosylation reactions. Each glycosylation step adds a sugar unit to the growing polysaccharide chain. Protecting groups are often used to ensure that the glycosylation occurs at the desired position. The reaction conditions usually involve the use of catalysts like Lewis acids or bases to facilitate the glycosylation.
Industrial Production Methods
Industrial production of complex carbohydrates often involves enzymatic synthesis. Enzymes like glycosyltransferases are used to catalyze the addition of sugar units to the polysaccharide chain. This method is more efficient and environmentally friendly compared to chemical synthesis.
化学反应分析
Types of Reactions
Complex carbohydrates can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water.
Reduction: Reagents like sodium borohydride or hydrogen gas with a catalyst.
Substitution: Reagents like acetic anhydride for acetylation.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation of the hydroxyl groups can lead to the formation of aldonic acids, while reduction can yield sugar alcohols.
科学研究应用
Complex carbohydrates have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Play crucial roles in cell-cell communication and signaling.
Medicine: Used in drug delivery systems and as therapeutic agents.
Industry: Used in the production of biofuels and biodegradable materials.
作用机制
The mechanism of action of complex carbohydrates often involves their interaction with specific receptors or enzymes. For example, they can bind to lectins on the cell surface, mediating cell-cell interactions. They can also be substrates for enzymes like glycosidases, which break down the polysaccharide into simpler sugars.
相似化合物的比较
Similar Compounds
Cellulose: A polysaccharide consisting of glucose units linked by β-1,4-glycosidic bonds.
Starch: A polysaccharide consisting of glucose units linked by α-1,4 and α-1,6-glycosidic bonds.
Chitin: A polysaccharide consisting of N-acetylglucosamine units linked by β-1,4-glycosidic bonds.
Uniqueness
The uniqueness of the compound lies in its specific structure and the types of sugar units it contains. This structure determines its specific biological functions and applications.
属性
分子式 |
C34H58O28 |
|---|---|
分子量 |
914.8 g/mol |
IUPAC 名称 |
5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol |
InChI |
InChI=1S/C34H58O28/c1-7-26(17(42)20(45)29(51)54-7)60-31-22(47)14(39)11(5-53-31)58-30-21(46)15(40)12(6-52-30)59-32-24(49)18(43)27(9(3-36)56-32)62-34-25(50)19(44)28(10(4-37)57-34)61-33-23(48)16(41)13(38)8(2-35)55-33/h7-51H,2-6H2,1H3 |
InChI 键 |
HYAMXFWDYDSMAE-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)O)O)O)OC2C(C(C(CO2)OC3C(C(C(CO3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester](/img/structure/B12636213.png)
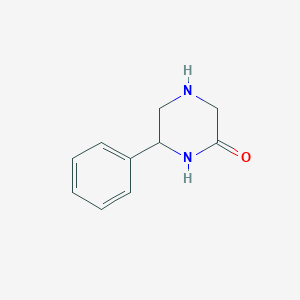
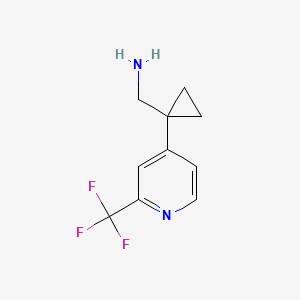
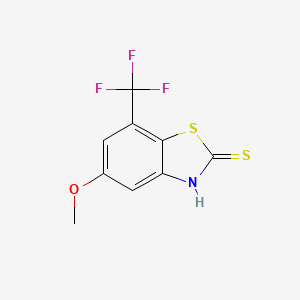
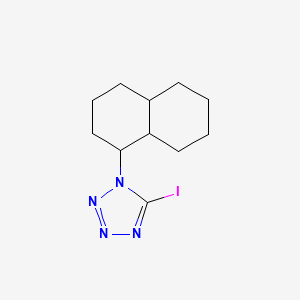
![8-Isoquinolinecarboxamide,N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,,8aR)-](/img/structure/B12636261.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B12636269.png)
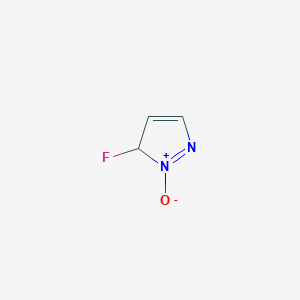
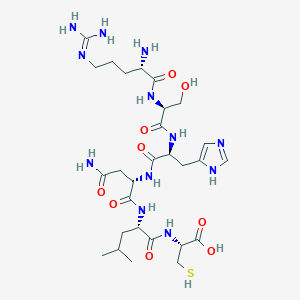
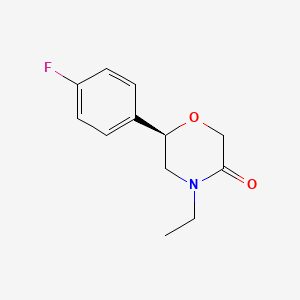
![[(1S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-16-yl] propanoate](/img/structure/B12636282.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-D-isoleucinate](/img/structure/B12636293.png)
![1'-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4'-azepane]](/img/structure/B12636297.png)

